An In-depth Technical Guide to the Chemical Properties and Applications of 5-Cyanopyrimidine
An In-depth Technical Guide to the Chemical Properties and Applications of 5-Cyanopyrimidine
Abstract
5-Cyanopyrimidine, a key heterocyclic scaffold, holds a position of considerable significance in contemporary chemical research, particularly within the realms of medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring synergistically activated by the electron-withdrawing cyano group, impart a versatile reactivity profile. This guide provides an in-depth exploration of the core chemical properties of 5-cyanopyrimidine, intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic signature, and pivotal chemical transformations including nucleophilic aromatic substitution, nitrile group manipulations, and palladium-catalyzed cross-coupling reactions. The causality behind experimental choices and the strategic application of this molecule in drug design, such as its role in kinase inhibition, will be elucidated with field-proven insights and authoritative references.
Core Physicochemical and Spectroscopic Profile
A foundational understanding of a molecule's physical and spectral properties is paramount for its application in synthesis and analysis. 5-Cyanopyrimidine (also known as Pyrimidine-5-carbonitrile) is a crystalline solid at room temperature. Its properties are summarized below.
Physicochemical Properties
The key physical and identifying properties of 5-cyanopyrimidine are presented in Table 1. This data is essential for reaction setup, purification, and regulatory compliance.
| Property | Value | Reference |
| CAS Number | 40805-79-6 | [1][2] |
| Molecular Formula | C₅H₃N₃ | [1][2] |
| Molecular Weight | 105.10 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [3] |
| Melting Point | 83.5-84 °C | [4] |
| Boiling Point | 237.6 ± 13.0 °C (Predicted) | [4] |
| Density | 1.22 ± 0.1 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8°C, sealed in dry conditions | [5] |
| Solubility | Soluble in Methanol | [3] |
Spectroscopic Signature
Accurate structural confirmation of 5-cyanopyrimidine relies on a combination of spectroscopic techniques. The electron-withdrawing nature of the nitrogen atoms and the cyano group creates a distinct and predictable spectral fingerprint.
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¹H NMR Spectroscopy : The proton NMR spectrum is characterized by three signals in the aromatic region. The proton at the C2 position typically appears as a singlet, being the most downfield due to the influence of both adjacent nitrogen atoms. The protons at C4 and C6 appear as a singlet (or a very closely coupled doublet system), also in the downfield region. The precise chemical shifts are solvent-dependent but provide a clear diagnostic pattern for the substituted pyrimidine ring.[6]
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¹³C NMR Spectroscopy : The carbon spectrum will show five distinct signals. The nitrile carbon (C≡N) has a characteristic shift around 115-120 ppm. The carbons of the pyrimidine ring will appear in the aromatic region, with their chemical shifts influenced by the nitrogen atoms and the cyano substituent.[7][8]
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Infrared (IR) Spectroscopy : The most prominent and diagnostic peak in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N stretching vibration, typically found in the 2210-2240 cm⁻¹ region.[9][10] This peak is an unambiguous indicator of the nitrile functional group.
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Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 105.10).[7]
Synthesis Strategies
The synthesis of the 5-cyanopyrimidine core can be achieved through several strategic pathways. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the pyrimidine ring.
Caption: The addition-elimination mechanism of SₙAr reactions.
The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. [11]The ability to readily displace leaving groups like halogens with amines, alkoxides, or thiolates makes this reaction exceptionally valuable in drug discovery for scaffold decoration.
Exemplary Protocol: SₙAr with an Amine
This protocol describes a general procedure for the substitution of a chloro-substituent on a 5-cyanopyrimidine core with a primary amine.
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Reaction Setup : To a solution of the chloro-5-cyanopyrimidine derivative (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMSO, DMF, or NMP) is added the desired primary amine (1.1-1.5 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Conditions : The reaction mixture is heated, typically between 80-120 °C, and monitored by TLC or LC-MS until the starting material is consumed. The elevated temperature is necessary to overcome the activation energy for disrupting the aromaticity in the first step.
-
Work-up and Purification : Upon completion, the reaction is cooled to room temperature and diluted with water to precipitate the product or diluted with an organic solvent (e.g., ethyl acetate) for extraction. The crude product is then purified using flash column chromatography or recrystallization to yield the pure amino-substituted 5-cyanopyrimidine.
Transformations of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into several other important functionalities. [12]
Caption: Versatile transformations of the 5-cyano substituent.
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Reduction to Primary Amines : The nitrile can be readily reduced to a primary aminomethyl group (-CH₂NH₂). This transformation is crucial for introducing flexible basic linkers in drug candidates. [13]Powerful reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are typically employed. [14][15]
Protocol: LiAlH₄ Reduction of a Nitrile
-
Reaction Setup : A solution of the 5-cyanopyrimidine derivative (1.0 eq.) in an anhydrous ether solvent (e.g., THF, diethyl ether) is added dropwise to a stirred suspension of LiAlH₄ (1.5-2.0 eq.) in the same solvent at 0 °C under an inert atmosphere (N₂ or Ar). Causality: The dropwise addition at low temperature is critical to control the highly exothermic reaction.
-
Reaction Conditions : After the addition is complete, the reaction is allowed to warm to room temperature and then refluxed until the reaction is complete (monitored by TLC/LC-MS).
-
Quenching and Work-up : The reaction is carefully quenched at 0 °C by the sequential, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Trustworthiness: This specific quenching procedure is a well-established, safe method to decompose excess LiAlH₄ and precipitate aluminum salts, making filtration straightforward.
-
Isolation : The resulting solids are removed by filtration, and the filtrate is concentrated under reduced pressure. The crude amine can then be purified by chromatography or converted to a salt for easier handling.
-
Hydrolysis to Carboxylic Acids : Under either acidic or basic aqueous conditions with heating, the nitrile group undergoes hydrolysis, first to a carboxamide intermediate and then to the corresponding carboxylic acid. [13]This allows for the introduction of an acidic functional group or a handle for further amide coupling reactions.
-
Reaction with Organometallics : Treatment with Grignard (R-MgBr) or organolithium (R-Li) reagents converts the nitrile into a ketone after an aqueous workup. [14]This reaction provides a direct route to acylpyrimidine derivatives.
Palladium-Catalyzed Cross-Coupling
When functionalized with a halide (e.g., 2-chloro-5-cyanopyrimidine), the scaffold becomes an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for constructing C-C and C-N bonds. [16][17]
Caption: Diverse molecular complexity from a single precursor via cross-coupling.
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Suzuki Coupling : Reaction with boronic acids or esters to form C(sp²)-C(sp²) bonds, enabling the introduction of various aryl or heteroaryl substituents. [18]* Buchwald-Hartwig Amination : Formation of C-N bonds by coupling with a wide range of primary or secondary amines. [17]* Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties.
These reactions provide medicinal chemists with a robust platform to systematically explore the structure-activity relationship (SAR) of a lead compound by modifying peripheral groups.
Applications in Medicinal Chemistry
The 5-cyanopyrimidine scaffold is a privileged structure in drug discovery, frequently appearing in potent and selective inhibitors of various biological targets.
-
Kinase Inhibition : 5-Cyanopyrimidine derivatives are prominent as kinase inhibitors. [19]A notable example is in the development of p38α MAP kinase inhibitors for treating inflammatory diseases. [20][21]X-ray crystallography has revealed that the nitrogen of the cyano group acts as a critical hydrogen bond acceptor, forming a direct interaction with the backbone NH of a methionine residue (Met109) in the kinase hinge region. [19][20]This interaction is key to the high potency and selectivity of these compounds.
-
Anticancer and Antimicrobial Agents : The scaffold has been incorporated into molecules with demonstrated anticancer, anti-inflammatory, and antimicrobial activities. [7][22][23]Its ability to participate in multiple non-covalent interactions and its synthetic tractability make it an ideal starting point for library synthesis and lead optimization. [24]
Safety and Handling
As with any active chemical reagent, proper handling of 5-cyanopyrimidine is essential. The information provided is a summary and should be supplemented by a full review of the current Safety Data Sheet (SDS).
-
General Handling : Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. [5]* Personal Protective Equipment (PPE) : Standard PPE includes safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. [5][25]For handling larger quantities or when aerosol formation is possible, a suitable respirator may be required.
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage temperature is 2-8°C. [5]Keep away from strong oxidizing agents and sources of ignition.
-
First Aid :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [5][26] * Skin Contact : Wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. [5][27] * Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. [5] * Ingestion : Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention. [5][27]
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Conclusion
5-Cyanopyrimidine is a high-value heterocyclic building block whose chemical properties are defined by the electron-deficient pyrimidine ring and the synthetically versatile cyano group. Its predictable reactivity in nucleophilic aromatic substitution, the diverse transformations of its nitrile functionality, and its utility in powerful cross-coupling reactions provide chemists with a reliable and adaptable platform for the synthesis of complex molecular architectures. The demonstrated success of this scaffold in forming key interactions within enzyme active sites, particularly in kinase inhibitors, ensures its continued importance and exploration in the field of drug discovery and development.
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